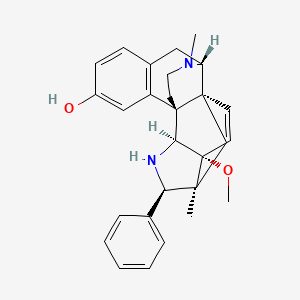

BU72

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H32N2O2 |

|---|---|

Poids moléculaire |

428.6 g/mol |

Nom IUPAC |

(1R,2S,4R,5S,6R,9R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol |

InChI |

InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25+,26-,27+,28+/m1/s1 |

Clé InChI |

RGJHUVJQGAAZLK-GKTFKBBASA-N |

SMILES isomérique |

C[C@@]12C[C@@]34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC |

SMILES canonique |

CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BU72 at the μ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BU72 is a potent and high-affinity morphinan (B1239233) agonist for the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is the primary target for many clinically used opioid analgesics.[1] Its exceptional affinity, with reported Ki values in the sub-nanomolar range, makes it a valuable pharmacological tool for investigating the intricacies of opioid receptor function and signaling.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the μ-opioid receptor, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its engagement with cellular signaling pathways.

Activation of the μ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of heterotrimeric Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels.[1][3] The Gβγ subunit, for instance, can inhibit N-type voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a reduction in neuronal excitability.[3]

In addition to G-protein signaling, the μ-opioid receptor can also engage the β-arrestin pathway, which is often associated with receptor desensitization, internalization, and some of the adverse effects of opioids.[4][5] this compound has been characterized as a G protein-biased agonist, suggesting it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1][5] This property has made this compound a subject of significant interest in the development of safer opioid analgesics with reduced side-effect profiles.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's interaction with the μ-opioid receptor, compiled from various studies.

Opioid Receptor Binding Affinities of this compound

| Receptor | Radioligand | Preparation | K_i_ (nM) | Reference(s) |

| Mu (μ) | [³H]DAMGO | CHO cell membranes expressing human μ-opioid receptor | 0.25 ± 0.04 | [6] |

| Mu (μ) | Not Specified | Crude brain membranes | 0.15 | [2][7] |

| Mu (μ) | Not Specified | Transfected cell membranes | < 0.15 | [2][7] |

| Mu (μ) | Not Specified | Purified μOR with G_i_ protein | 0.01 | [1][2][7] |

| Mu (μ) | [³H]diprenorphine | μOR in HDL particles | 0.470 | [8][9] |

| Mu (μ) + G_i_ | [³H]diprenorphine | μOR in HDL particles | 0.010 (47-fold increase) | [8][9] |

| Mu (μ) + Nb39 | [³H]diprenorphine | μOR in HDL particles | 0.016 (29-fold increase) | [8][9] |

| Delta (δ) | [³H]DPDPE | CHO cell membranes expressing human δ-opioid receptor | 1.8 ± 0.3 | [6] |

| Kappa (κ) | [³H]U69,593 | CHO cell membranes expressing human κ-opioid receptor | 3.5 ± 0.6 | [6] |

Functional Activity of this compound at Opioid Receptors

| Assay | Receptor | Parameter | Value (nM) | Reference(s) |

| Gα_i_ Activation (BRET) | Mu (μ) | EC_50_ | 0.079 | [10] |

| Not Specified | Mu (μ) | EC_50_ | 0.054 | [11] |

| Not Specified | Kappa (κ) | EC_50_ | 0.033 | [11] |

| Not Specified | Delta (δ) | EC_50_ | 0.58 | [11] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of this compound with the μ-opioid receptor are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of this compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: CHO cell membranes expressing the human μ-opioid receptor.[6]

-

Radioligand: [³H]DAMGO (a selective μ-opioid agonist).[6]

-

Competitor: this compound.[6]

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection: Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes from CHO cells stably expressing the human μ-opioid receptor. Homogenize the cells in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-40 µg of protein per well), a fixed concentration of [³H]DAMGO, and varying concentrations of unlabeled this compound.[6]

-

Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]DAMGO against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding (IC_50_) is determined by non-linear regression. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the μ-opioid receptor upon agonist binding.

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: this compound.

-

Reagents: GDP, unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

Filtration Apparatus: Whatman GF/B glass fiber filters.

-

Detection: Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a final volume of 1 mL, incubate the cell membranes (5–10 µg of protein) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of this compound. To determine non-specific binding, a parallel set of tubes containing 10 µM of unlabeled GTPγS is included.

-

Incubation: Incubate the reaction mixtures for 60 minutes at 25°C.

-

Filtration: Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding of [³⁵S]GTPγS. Plot the specific binding against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC_50_ (potency) and E_max_ (efficacy) values are determined.

cAMP Accumulation Assay

This assay measures the functional consequence of μ-opioid receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the μ-opioid receptor and a cAMP biosensor (e.g., pGloSensor-22F).

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Agonist: this compound.

-

Detection System: A luminometer or a plate reader capable of detecting the output of the cAMP biosensor.

Procedure:

-

Cell Culture: Culture the cells in appropriate media and plate them in a multi-well format.

-

Assay Setup: Pre-treat the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 30 µM) to induce cAMP production.

-

Detection: Measure the level of cAMP using the biosensor. For luminescence-based sensors, this involves measuring the light output.

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified. The data are expressed as a percentage of the forskolin-stimulated response. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration to determine the IC_50_ value.

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor.

Materials:

-

Cells: PathHunter® cell line co-expressing the μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[1][2]

-

Agonist: this compound.

-

Detection Reagents: PathHunter® Detection Reagents containing a substrate for the complemented β-galactosidase enzyme.[1][4]

-

Detection: A chemiluminescence plate reader.

Procedure:

-

Cell Plating: Plate the PathHunter® cells in a 384-well plate and incubate overnight.[4]

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[1]

-

Detection: Add the PathHunter® Detection Reagents, which include a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.[1]

-

Measurement: Incubate for 60 minutes at room temperature and then measure the chemiluminescence using a plate reader.[1]

-

Data Analysis: Generate a dose-response curve by plotting the luminescence signal against the logarithm of the this compound concentration to determine the EC_50_ and E_max_ values for β-arrestin recruitment.

Signaling Pathways

G-Protein Signaling Pathway

Upon binding of this compound, the μ-opioid receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric Gi/o proteins. The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. The Gβγ dimer can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. These actions lead to a hyperpolarization of the cell membrane and a reduction in neuronal excitability, which are key mechanisms underlying the analgesic effects of opioids.

Caption: G-protein signaling pathway activated by this compound at the μ-opioid receptor.

β-Arrestin Signaling Pathway

Agonist binding to the μ-opioid receptor can also lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein signaling pathway. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which leads to the internalization of the receptor into endosomes. This process can lead to receptor downregulation or recycling back to the cell surface. β-arrestin can also initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs), which have been implicated in some of the adverse effects of opioids.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impedance-based analysis of mu opioid receptor signaling and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure‐Based Evolution of G Protein‐Biased μ‐Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Affinity of BU72: A Deep Dive into its Interaction with Delta and Kappa Opioid Receptors

For Immediate Release

In the intricate world of opioid pharmacology, the synthetic compound BU72 has carved a niche as a molecule of significant interest due to its potent and complex interactions with opioid receptors. This technical guide provides an in-depth exploration of the binding affinity and functional activity of this compound at the delta (δ) and kappa (κ) opioid receptors, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Analysis of Binding Affinity and Functional Potency

The interaction of this compound with delta and kappa opioid receptors is characterized by a distinct profile of a partial agonist at the delta-opioid receptor (DOR) and a full agonist at the kappa-opioid receptor (KOR).[1] This dual activity is quantified by various binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values, as summarized in the tables below.

Table 1: Binding Affinity (Ki) of this compound for Delta and Kappa Opioid Receptors

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Delta (δ) | [3H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | Neilan et al., 2004 |

| Kappa (κ) | [3H]-U69,593 | CHO cells expressing human κ-opioid receptor | 0.9 ± 0.1 | Neilan et al., 2004 |

Table 2: Functional Potency (EC50) of this compound at Delta and Kappa Opioid Receptors

| Receptor | Assay Type | EC50 (nM) | Reference |

| Delta (δ) | [³⁵S]GTPγS Binding | 0.58 | MedChemExpress |

| Kappa (κ) | [³⁵S]GTPγS Binding | 0.033 | MedChemExpress |

Deciphering the Signaling Cascades

The binding of this compound to delta and kappa opioid receptors initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o). This leads to the modulation of downstream effectors, influencing a range of cellular responses.

Delta-Opioid Receptor (DOR) Signaling

As a partial agonist at the DOR, this compound elicits a submaximal response compared to full agonists. The binding of this compound to DOR leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can, in turn, modulate the activity of various ion channels and other signaling proteins.

Kappa-Opioid Receptor (KOR) Signaling

In contrast to its action at the DOR, this compound acts as a full agonist at the KOR, eliciting a maximal signaling response. The activation of KOR by this compound also proceeds through Gi/o protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, KOR activation is known to modulate mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which are involved in cellular stress responses.

Experimental Protocols

The characterization of this compound's binding and functional properties relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Prepare cell membranes from cells stably expressing the human delta- or kappa-opioid receptor (e.g., CHO or HEK293 cells).

-

Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet and resuspend it in the assay buffer.

2. Assay Procedure:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-naltrindole for DOR or [3H]-U69,593 for KOR).

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Data Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

1. Membrane Preparation:

-

As described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a 96-well plate, add the following to the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4):

-

GDP (to a final concentration of ~10-30 µM).

-

Varying concentrations of this compound.

-

Membrane preparation.

-

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle agitation.

3. Data Analysis:

-

Terminate the reaction by rapid filtration.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

Measure the radioactivity on the filters.

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS).

-

Plot the agonist-stimulated binding as a function of agonist concentration to determine the EC50 (potency) and Emax (efficacy).

Conclusion

This compound presents a fascinating pharmacological profile with its differential activity at delta and kappa opioid receptors. Its partial agonism at DOR and full agonism at KOR, coupled with its high potency, make it an invaluable tool for dissecting the distinct physiological roles of these two receptor systems. The detailed understanding of its binding affinities, coupled with robust experimental protocols and a clear picture of its signaling pathways, will undoubtedly facilitate further research into the development of novel therapeutics with improved efficacy and safety profiles.

References

Pharmacological Profile of BU72: An In-depth Technical Guide

Introduction

BU72 is a potent, high-efficacy morphinan (B1239233) derivative that has emerged as a significant tool in pharmacological research, particularly in the study of opioid receptors.[1] Synthesized from thebaine, this complex bridged pyrrolidinomorphinan is recognized for its exceptionally high affinity and efficacy as a μ-opioid receptor (MOR) agonist.[1][2] Its slow onset and long duration of action, coupled with potent analgesic properties, make it a valuable compound for investigating opioid receptor function and signaling.[1][3] Furthermore, this compound was instrumental in producing the first crystal structure of the active μ-opioid receptor, providing unprecedented insights into the mechanics of receptor activation.[1][4]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. It details the compound's binding affinities, functional activities, and in vivo effects, supported by summaries of key experimental methodologies and visualizations of its associated signaling pathways.

Core Pharmacological Data

The pharmacological activity of this compound is defined by its interaction with opioid receptors. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Data Presentation

Table 1: Receptor Binding Affinities (Ki)

The binding affinity of this compound is a measure of how tightly it binds to a receptor, determined through competitive radioligand binding assays. The inhibition constant (Ki) is inversely related to affinity; a lower Ki value signifies a stronger binding interaction.[2][5]

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| μ (mu) | [³H]-DAMGO | CHO cells expressing human μ-opioid receptor | 0.23 ± 0.04 | Neilan et al., 2004[1] |

| μ (mu) | - | Crude brain membranes | 0.15 | ResearchGate[6][7] |

| μ (mu) | ³H-diprenorphine | Purified μOR in HDL particles | 0.47 | Huang et al., 2015[8] |

| μ (mu) | ³H-diprenorphine | Purified μOR in HDL particles with Nb39 | 0.016 | Huang et al., 2015[8] |

| δ (delta) | [³H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | Neilan et al., 2004[1] |

| κ (kappa) | [³H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 | Neilan et al., 2004[1] |

Table 2: In Vitro Functional Activity (EC50)

Functional activity assays measure the cellular response following receptor activation. The half-maximal effective concentration (EC50) represents the concentration of an agonist required to elicit 50% of the maximal response, indicating its potency.[2]

| Assay | Receptor | Potency (EC50, nM) | Efficacy | Reference |

| [³⁵S]GTPγS Binding | μ (mu) | 0.054 | Full Agonist | MedchemExpress[9] |

| [³⁵S]GTPγS Binding | κ (kappa) | 0.033 | Full Agonist | MedchemExpress[9] |

| [³⁵S]GTPγS Binding | δ (delta) | 0.58 | Partial Agonist | MedchemExpress[9] |

In Vivo Profile: Potent Analgesia and Respiratory Depression

In animal models, this compound's high in vitro potency translates to powerful and long-lasting antinociceptive (analgesic) effects against both thermal and chemical pain.[10] These analgesic effects are mediated primarily through the μ-opioid receptor, as they can be prevented by MOR antagonists.[6][10]

However, this potent analgesia is accompanied by significant respiratory depression, a major and potentially lethal side effect of high-efficacy opioid agonists.[5][11] The profound respiratory effects have precluded this compound from further development for human use.[6] While specific ED₅₀ values are not consistently reported for direct comparison, qualitative reports confirm it is substantially more potent than morphine in producing both analgesia and respiratory depression.[5]

Experimental Protocols

The characterization of this compound relies on a suite of established in vitro and in vivo assays. The methodologies for these key experiments are detailed below.

Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.[1]

-

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor subtype of interest. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membranes.[1]

-

Assay Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).[1][5]

-

Equilibrium and Filtration: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[5][12]

-

Quantification and Analysis: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12] The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.[1]

-

[³⁵S]GTPγS Binding Assay

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound in activating G-proteins coupled to opioid receptors.[5][13]

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the target opioid receptor are prepared as described above.[12]

-

Assay Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.[1][12] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS retained on the filters is quantified using a scintillation counter.[5][12]

-

Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus agonist concentration to generate a dose-response curve, from which EC₅₀ and Emax values are determined.[1]

-

Whole-Body Plethysmography

-

Objective: To assess the in vivo effects of this compound on respiratory function.[5]

-

Methodology:

-

Animal Acclimatization: Test animals (e.g., mice or rats) are placed in a sealed plethysmography chamber and allowed to acclimate.[14]

-

Baseline Measurement: Respiratory parameters, including respiratory rate (breaths per minute), tidal volume, and minute ventilation (respiratory rate × tidal volume), are recorded under normal conditions to establish a baseline.[14]

-

Compound Administration: Animals are administered this compound, typically via subcutaneous or intravenous injection.[14]

-

Post-Dose Monitoring: Respiratory parameters are continuously monitored over time to measure the onset, magnitude, and duration of respiratory depression.[5]

-

Data Analysis: Dose-response curves are generated to quantify the extent of respiratory depression.[5]

-

Signaling Pathways and Workflows

As a μ-opioid receptor agonist, this compound activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs).[2] The structural changes induced by this compound binding have been elucidated through X-ray crystallography.[15]

This compound-Mediated G-Protein Signaling

The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).[2] Upon this compound binding, the μ-opioid receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.[2][15] This initiates downstream signaling events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels.[15] The crystal structure of the activated MOR bound to this compound reveals a significant outward movement of transmembrane helix 6 (TM6) by approximately 10 Å, which opens an intracellular cavity for G-protein coupling.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scireq.com [scireq.com]

- 15. escholarship.org [escholarship.org]

The Discovery and Initial Characterization of BU72: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BU72 is a potent and high-efficacy morphinan (B1239233) derivative that has emerged as a critical tool in opioid research.[1] Synthesized from thebaine, this complex molecule was developed in a search for alternatives to buprenorphine for the treatment of opiate dependence.[2] Its exceptional affinity and potency at the mu-opioid receptor (MOR) have made it instrumental in structural biology, notably in the first crystallization of the active state of the MOR.[1][3] This guide provides a comprehensive overview of the initial discovery, synthesis, and pharmacological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Pharmacological Data

The pharmacological profile of this compound is defined by its high affinity and efficacy, primarily at the mu-opioid receptor, but also with significant activity at the kappa and delta-opioid receptors.[2] The following tables summarize the key quantitative findings from initial in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (Kᵢ)

| Receptor | Radioligand | Preparation | Kᵢ (nM) |

| μ (mu) | [³H]-DAMGO | CHO cells expressing human μ-opioid receptor | 0.23 ± 0.04 |

| δ (delta) | [³H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 |

| κ (kappa) | [³H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 |

Data sourced from Neilan et al., 2004.[1]

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding)

| Receptor | Cell Line | Parameter | Value |

| μ (mu) | CHO-hMOR | EC₅₀ (nM) | 0.13 ± 0.03 |

| μ (mu) | CHO-hMOR | Eₘₐₓ (% of DAMGO) | 121 ± 5 |

| δ (delta) | CHO-hDOR | EC₅₀ (nM) | 30 ± 5 |

| δ (delta) | CHO-hDOR | Eₘₐₓ (% of DPDPE) | 50 ± 3 |

| κ (kappa) | CHO-hKOR | EC₅₀ (nM) | 1.9 ± 0.3 |

| κ (kappa) | CHO-hKOR | Eₘₐₓ (% of U69,593) | 100 ± 7 |

Data sourced from Neilan et al., 2004.[1]

Table 3: In Vivo Antinociceptive Activity in Mice

| Assay | Route of Administration | ED₅₀ (mg/kg) (95% CI) | Onset of Action | Duration of Action |

| Tail-flick (52°C) | Subcutaneous (s.c.) | 0.002 (0.001-0.004) | Slow | Long-lasting (>4h) |

| Hot plate (55°C) | Subcutaneous (s.c.) | 0.003 (0.002-0.005) | Slow | Long-lasting (>4h) |

Data sourced from Neilan et al., 2004.[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound involves the activation of G-protein-coupled opioid receptors. The following diagrams illustrate the G-protein-mediated signaling pathway initiated by this compound binding and a typical experimental workflow for its characterization.

Caption: G-protein-mediated signaling pathway activated by this compound.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

The following methodologies are foundational to the initial characterization of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.[1]

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-, δ-, or κ-opioid receptor. Cells were homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was then washed and resuspended in the assay buffer.[1]

-

Competition Binding: Membranes were incubated with a fixed concentration of a specific radioligand ([³H]-DAMGO for MOR, [³H]-naltrindole for DOR, or [³H]-U69,593 for KOR) and varying concentrations of this compound.[1]

-

Incubation: The reaction mixture was incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[1]

-

Separation and Detection: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at opioid receptors.

-

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assays, membranes from CHO cells expressing the receptor of interest were used.[1]

-

Assay Components: Membranes were incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Incubation: The reaction was carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Separation and Detection: The reaction was terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins was measured by liquid scintillation counting.

-

Data Analysis: Dose-response curves were generated to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a standard full agonist like DAMGO).[1]

-

In Vivo Antinociception Assays (Tail-Flick and Hot Plate Tests)

-

Objective: To assess the analgesic (antinociceptive) effects of this compound in animal models.[1]

-

Methodology (Tail-Flick Test):

-

Animal Model: Male ICR mice were used.[1]

-

Drug Administration: this compound was administered subcutaneously (s.c.).[1]

-

Nociceptive Testing: The distal portion of the mouse's tail was exposed to a radiant heat source. The latency to a rapid flick of the tail was recorded. A cut-off time was used to prevent tissue damage.[1]

-

Data Collection: Baseline latencies were measured before drug administration. Latencies were then measured at various time points after this compound administration.[1]

-

Data Analysis: The antinociceptive effect was calculated as the Maximum Possible Effect (%MPE) = [([post-drug latency] - [baseline latency]) / ([cut-off time] - [baseline latency])] x 100. The ED₅₀, the dose that produces a 50% MPE, was then calculated.[1]

-

Conclusion

The initial characterization of this compound revealed it to be an extraordinarily potent mu-opioid receptor agonist with a complex profile that includes actions at other opioid receptors.[2] Its high efficacy and long duration of action, while demonstrating profound analgesic effects, also pointed towards significant respiratory depression, a common challenge with potent opioids.[4] The discovery and detailed study of this compound have not only provided a valuable tool for probing the intricacies of opioid receptor function and structure but also offered a lead compound for the development of future therapeutics with potentially improved safety profiles.[2] Further research, particularly into its β-arrestin recruitment profile, will continue to elucidate the full spectrum of its pharmacological activity.[1]

References

BU72: A Comprehensive Technical Guide for G-Protein Coupled Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BU72 is a potent and high-affinity morphinan (B1239233) derivative that has become an invaluable tool in the study of G-protein coupled receptors (GPCRs), particularly the μ-opioid receptor (MOR).[1] Its exceptional affinity and high efficacy make it a powerful probe for investigating receptor activation, signaling pathways, and for structural biology studies.[2][3] This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its use, and a summary of its application in GPCR research.

This compound is a high-efficacy agonist at the μ-opioid receptor.[4] Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of intracellular signaling pathways.[1] The primary signaling cascade initiated by MOR agonists like this compound involves the activation of heterotrimeric Gi/o proteins.[1] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[1] The MOR can also signal through the β-arrestin pathway, which is often associated with the adverse effects of opioids.[1][5] this compound has been characterized as a G protein-biased agonist, suggesting it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and other common opioid ligands for easy comparison.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| This compound | 0.15 (in crude brain membranes), <0.15 (in transfected cell membranes), 0.01 (with Gᵢ protein) | Partial Agonist (specific Kᵢ not consistently reported) | Full Agonist (specific Kᵢ not consistently reported) | [1][6][7] |

| DAMGO | 0.8 - 2.5 | 10 - 50 | >1000 | [5] |

| Morphine | 1.2 - 4.0 | 68.5 | 200 - 400 | [5] |

| Fentanyl | 1.2 - 1.6 | 242.5 | >1000 | [5] |

| Buprenorphine | < 1 | ~5 | ~10 | [5] |

Lower Kᵢ values indicate higher binding affinity.

Table 2: Opioid Receptor Functional Activity (EC₅₀, nM)

| Compound | Receptor Subtype & Assay | EC₅₀ (nM) | Reference(s) |

| This compound | μ-Opioid Receptor (Agonist Activity) | 0.054 | [1][8] |

| This compound | κ-Opioid Receptor (Agonist Activity) | 0.033 | [1][8] |

| This compound | δ-Opioid Receptor (Partial Agonist Activity) | 0.58 | [1][8] |

EC₅₀ is the concentration of a drug that gives half-maximal response.

Signaling Pathways and Biased Agonism

GPCRs can signal through multiple intracellular pathways. The two primary pathways for the μ-opioid receptor are the G-protein dependent pathway, associated with analgesia, and the β-arrestin pathway, linked to side effects such as respiratory depression and tolerance.[5] Biased agonists are ligands that preferentially activate one pathway over another.[9][10] this compound is considered a G-protein biased agonist, which makes it a valuable tool for dissecting the roles of these different signaling cascades.[1]

G-Protein Dependent Signaling Pathway of this compound. This diagram illustrates the canonical G-protein signaling cascade initiated by the binding of this compound to the μ-opioid receptor.

β-Arrestin Mediated Signaling Pathway. This diagram shows the β-arrestin pathway, which is associated with receptor desensitization and certain opioid side effects.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest or from brain tissue.[1]

-

Radioligand (e.g., [³H]-Diprenorphine).[1]

-

Unlabeled ligand for non-specific binding (e.g., Naloxone).[1]

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[1]

-

96-well plates.

-

Glass fiber filters.[11]

-

Filter harvester.[11]

-

Scintillation counter.[11]

-

Scintillation cocktail.[11]

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of this compound.

-

Membrane preparation to initiate the binding reaction.

-

-

Incubate the plate to allow the binding to reach equilibrium.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters using a filter harvester.[11]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

Experimental Workflow for Radioligand Competition Binding Assay. This flowchart outlines the key steps in determining the binding affinity of this compound.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to the receptor upon agonist binding, providing information on the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest.[1]

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).[1]

-

GDP (Guanosine diphosphate).[1]

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[1]

-

Unlabeled GTPγS for non-specific binding determination.[1]

-

96-well plates.

-

Glass fiber filters.[11]

-

Filter harvester.[11]

-

Scintillation counter.[11]

-

Scintillation cocktail.[1]

Procedure:

-

In a 96-well plate, add the following to each well:

-

Assay buffer.

-

GDP.

-

Varying concentrations of this compound.

-

Membrane preparation.

-

-

Pre-incubate the plate.[1]

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for the binding of [³⁵S]GTPγS to activated G-proteins.[5]

-

Terminate the reaction by rapid filtration through glass fiber filters.[5]

-

Wash the filters with ice-cold wash buffer.[11]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve using non-linear regression.[1]

Conclusion

This compound is a powerful and versatile tool for researchers studying GPCRs, particularly the μ-opioid receptor. Its high affinity, high efficacy, and G-protein biased agonism make it an excellent choice for a wide range of in vitro and in vivo studies.[12][13] The detailed protocols and compiled data in this guide are intended to facilitate the effective use of this compound in advancing our understanding of GPCR pharmacology and in the development of novel therapeutics.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

In Vitro Pharmacological Profile of BU72: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacology of BU72, a morphinan (B1239233) derivative renowned for its exceptionally high affinity and efficacy as a µ-opioid receptor (MOR) agonist.[1][2][3] Its potency and unique characteristics have made it an invaluable tool in opioid research, particularly in structural biology for stabilizing the active state of the MOR.[4][5] This document details the binding affinities, functional activities, and associated signaling pathways of this compound, supported by in-depth experimental protocols and visual diagrams to facilitate research and development.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its characterization as a potent opioid ligand.

Table 1: Receptor Binding Affinities (Kᵢ) of this compound

This table presents the binding affinity of this compound for the human µ (mu), δ (delta), and κ (kappa) opioid receptors. The inhibition constant (Kᵢ) is a measure of the concentration of this compound required to inhibit 50% of radioligand binding, indicating the compound's affinity for the receptor.

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| µ (mu) | [³H]-DAMGO | CHO cells expressing human µ-opioid receptor | 0.23 ± 0.04 | [4] |

| δ (delta) | [³H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | [4] |

| κ (kappa) | [³H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 | [4] |

Table 2: In Vitro Functional Activity of this compound

This table details the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the three main opioid receptors, as determined by the [³⁵S]GTPγS binding assay. EC₅₀ represents the concentration at which this compound elicits 50% of its maximal response, while Eₘₐₓ indicates the maximum response relative to a standard agonist.

| Receptor Subtype | Assay | Reference Agonist | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| Mu (µ) | [³⁵S]GTPγS | DAMGO | 0.21 | 115 | [6] |

| Delta (δ) | [³⁵S]GTPγS | SNC80 | 3.8 | 55 | [6] |

| Kappa (κ) | [³⁵S]GTPγS | U-50,488 | 1.9 | 102 | [6] |

Table 3: Binding Affinity of this compound for the µ-Opioid Receptor Under Various Conditions

This table highlights the remarkable affinity of this compound for the MOR, which can be influenced by the presence of G proteins or G protein-mimetic nanobodies.

| Receptor/Condition | Assay Type | Parameter | Value | Reference |

| µ-Opioid Receptor (crude brain membranes) | Radioligand Competition Binding | Kᵢ | 0.15 nM | [1][5][7] |

| Purified µOR with Gᵢ protein | Radioligand Competition Binding | Kᵢ | 0.01 nM | [1][5][7][8] |

| µOR in HDL particles | ³H-diprenorphine Competition Binding | Kᵢ (low affinity) | 470 pM | [1][5][9] |

| µOR in HDL particles + Gᵢ | ³H-diprenorphine Competition Binding | Kᵢ (high affinity) | 10 pM (47-fold increase) | [5][9] |

| µOR in HDL particles + Nb39 | ³H-diprenorphine Competition Binding | Kᵢ (high affinity) | 16 pM (29-fold increase) | [1][9] |

Signaling Pathways

Activation of the µ-opioid receptor by this compound initiates two primary signaling cascades: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.

G-Protein (Gᵢ) Dependent Signaling Pathway

Upon binding of this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gᵢ/ₒ protein.[1] The Gαᵢ subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced activity of Protein Kinase A (PKA).[1] The Gβγ subunit can modulate various effector proteins, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels (VGCCs).[1]

β-Arrestin Dependent Signaling Pathway

Following agonist binding and G-protein activation, the µ-opioid receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs).[1] This phosphorylation event promotes the binding of β-arrestin to the receptor, which sterically hinders further G-protein coupling, leading to desensitization.[1] Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[1] While crucial for understanding the full pharmacological profile, specific data on this compound's β-arrestin recruitment is limited.[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods and should be optimized for specific experimental conditions.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.[2]

-

Materials:

-

Membrane preparations from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells) or rodent brain tissue.[2]

-

Radioligand: e.g., [³H]-Diprenorphine ([³H]-DPN) or [³H]-DAMGO.[2][10]

-

Test Compound: this compound.[2]

-

Non-specific Binding Control: 10 µM Naloxone.[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

-

96-well plates, glass fiber filters, filtration apparatus.[11]

-

Scintillation counter and cocktail.[2]

-

-

Protocol:

-

Membrane Dilution: Dilute the membrane preparation in assay buffer to a protein concentration that ensures less than 10% of the added radioligand is bound.[2]

-

Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

-

50 µL of varying concentrations of this compound.

-

50 µL of radioligand (e.g., [³H]-DPN) at a concentration at or below its Kₔ.[2]

-

150 µL of the diluted membrane preparation.

-

For total binding wells, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of non-specific binding control (e.g., Naloxone) instead of this compound.[2]

-

-

Incubation: Incubate the plate for 60-90 minutes at 25°C to allow binding to reach equilibrium.[12]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethylenimine) to separate bound from unbound radioligand.[2][12]

-

Washing: Wash the filters rapidly with multiple volumes of ice-cold wash buffer.[2]

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.[2]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[6]

-

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is a proximal step in receptor activation.[10][13][14]

-

Materials:

-

Membrane preparations expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

Non-specific Binding Control: Excess unlabeled GTPγS.

-

Standard materials for filtration and scintillation counting.

-

-

Protocol:

-

Assay Setup: In a 96-well plate, add varying concentrations of this compound, GDP (to a final concentration of ~10-30 µM), and the membrane preparation.[2]

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.[2]

-

Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to all wells to start the binding reaction.[6]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[2]

-

Washing: Wash the filters with ice-cold wash buffer.[2]

-

Scintillation Counting: Measure the radioactivity on the filters.[2]

-

Data Analysis:

-

Subtract non-specific binding from all values.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve using non-linear regression.[2]

-

-

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin (B1673556).[1]

-

Materials:

-

HEK293 or CHO cells stably expressing the human µ-opioid receptor.[1]

-

Test Compound: this compound.

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Culture medium, plates, and standard cell culture equipment.

-

-

Protocol:

-

Cell Seeding: Seed cells into 96- or 384-well plates and incubate overnight.

-

Agonist Stimulation: Aspirate the culture medium and add serial dilutions of this compound. Incubate for 15-30 minutes at 37°C.[1]

-

Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically 1-10 µM) to all wells except the negative control.[1]

-

Incubation: Incubate for 15-30 minutes at 37°C.[1]

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.[1]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for cAMP inhibition.[1]

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.[1]

-

Materials:

-

Protocol:

-

Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight.[1]

-

Agonist Stimulation: Add serial dilutions of this compound to the respective wells.[1]

-

Incubation: Incubate for 60-90 minutes at 37°C.[1]

-

Detection: Add detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[1]

-

Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.[1]

-

Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to determine the EC₅₀ value for β-arrestin recruitment.[1]

-

General Experimental Workflow

The in vitro characterization of this compound typically follows a logical progression from binding studies to functional assays to provide a comprehensive pharmacological profile.

Conclusion

This compound is a powerful research tool for investigating the µ-opioid receptor, characterized by its sub-nanomolar binding affinity and high efficacy.[1][2] The provided protocols and signaling pathway diagrams offer a robust framework for designing and executing in vitro experiments. Researchers should meticulously optimize experimental conditions, particularly the concentration of this compound, to ensure accurate and reproducible results.[1] A thorough investigation of its effects on both G-protein and β-arrestin signaling pathways is essential for a complete understanding of its pharmacological profile and for advancing the development of novel opioid therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

BU72's Role in μ-Opioid Receptor Activation: A Technical Guide

Introduction

BU72 is a complex morphinan (B1239233) derivative that has emerged as a pivotal tool in the field of pharmacology, particularly in the study of opioid receptors.[1] It is recognized for its exceptionally high affinity and efficacy as a μ-opioid receptor (MOR) agonist.[1][2] The unique pharmacological profile of this compound, including its high potency and long-lasting effects, has made it instrumental in advancing our understanding of MOR activation and signaling.[3][4][5] Notably, this compound was used to obtain the first high-resolution crystal structure of the active state of the MOR, providing unprecedented insights into the molecular mechanisms of opioid analgesia.[6][7][8] This guide offers an in-depth technical overview of this compound's interaction with the MOR, detailing its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Data on this compound's Pharmacological Profile

The following tables summarize the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of this compound at opioid receptors, with comparisons to standard ligands where available.

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

| Ligand | Receptor | Ki (nM) | Test System | Reference |

| This compound | μ (mu) | 0.15 | Crude brain membranes | [9] |

| This compound | μ (mu) | 0.47 | Purified μOR in HDL particles | [10] |

| This compound | μ (mu) | 0.01 | Purified μOR with Gi protein | [9][11] |

| This compound | δ (delta) | Partial Agonist | In vitro assays | [4] |

| This compound | κ (kappa) | Full Agonist | In vitro assays | [4] |

| Morphine | μ (mu) | ~1 - 10 | Not specified | [12] |

| DAMGO | μ (mu) | ~1 - 5 | Not specified | [12] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound

| Ligand | Assay | Receptor | EC50 (nM) | Emax (% of standard) | Test System | Reference |

| This compound | [³⁵S]GTPγS | μ (mu) | 0.054 | >100% (vs. DAMGO) | In vitro assays | [3] |

| This compound | [³⁵S]GTPγS | κ (kappa) | 0.033 | Not specified | In vitro assays | [3] |

| This compound | [³⁵S]GTPγS | δ (delta) | 0.58 | Partial Agonist | In vitro assays | [3] |

Signaling Pathways in MOR Activation by this compound

Activation of the μ-opioid receptor by agonists like this compound initiates two primary intracellular signaling cascades: the G-protein dependent pathway, which is responsible for the desired analgesic effects, and the β-arrestin pathway, which is often associated with adverse side effects.[6][13]

G-Protein Dependent Signaling

Upon binding of this compound, the MOR undergoes a conformational change that facilitates its coupling to and activation of inhibitory G-proteins (Gi/o).[1] This activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] The Gβγ subunits can modulate various downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are central to the analgesic effects of opioids.

β-Arrestin Signaling Pathway

Following agonist binding and G-protein activation, the MOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[15] The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal.[15] Furthermore, β-arrestin can act as a scaffold protein to initiate a separate wave of signaling, which has been implicated in the adverse effects of opioids, such as respiratory depression and tolerance.[6][16]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. Below are the detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.[17]

Methodology

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.[10]

-

Competition Binding: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (this compound).[2]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[2]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2][10]

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[18] It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.

Methodology

-

Membrane Preparation: As described for the radioligand binding assays.[2]

-

Assay Mixture: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.[2]

-

Incubation: The mixture is incubated (e.g., at 30°C for 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.[2]

-

Separation: The reaction is terminated by rapid filtration, and the [³⁵S]GTPγS bound to the membranes is captured on filters.[2]

-

Quantification: The radioactivity on the filters is determined by liquid scintillation counting.[2]

-

Data Analysis: Dose-response curves are generated, and EC50 and Emax values are calculated. Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist like DAMGO.[2]

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled GPCR activation by quantifying the inhibition of adenylyl cyclase activity.[19]

Methodology

-

Cell Culture: Whole cells expressing the MOR are used.

-

Adenylyl Cyclase Stimulation: Cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to induce cAMP production.

-

Agonist Treatment: Cells are co-incubated with varying concentrations of this compound.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The amount of cAMP is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is determined, and EC50 values are calculated.

β-Arrestin Recruitment Assay

This cell-based assay quantifies the interaction between an activated MOR and β-arrestin.[15]

Methodology

-

Cell Line: Engineered cell lines are used that express the MOR and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, BRET, or FRET).

-

Agonist Stimulation: The cells are treated with varying concentrations of this compound.[1]

-

Signal Detection: The recruitment of β-arrestin to the activated receptor brings the components of the reporter system into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.[1]

Conclusion

This compound is a remarkably potent and high-efficacy μ-opioid receptor agonist that has proven to be an invaluable research tool.[1][2] Its high affinity and ability to stabilize the active conformation of the MOR have been crucial for structural studies that have elucidated the molecular basis of receptor activation.[1][6] The comprehensive pharmacological characterization of this compound through binding and functional assays continues to provide a deeper understanding of the signaling mechanisms that differentiate desired analgesic effects from adverse side effects. Future research, particularly in dissecting its G-protein versus β-arrestin signaling bias, will be critical in guiding the development of safer and more effective opioid therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into µ-opioid receptor activation - Manglik lab @ UCSF [mangliklab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocol for BU72 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BU72 is a potent and high-affinity morphinan (B1239233) agonist for the μ-opioid receptor (μOR), a G protein-coupled receptor (GPCR) critically involved in pain modulation.[1] Its exceptional affinity, with reported Ki values in the sub-nanomolar range, establishes this compound as an invaluable research tool for investigating the pharmacology of the μOR.[1][2] A comprehensive understanding of the binding characteristics of novel compounds to the μ-opioid receptor is a pivotal step in the development of new analgesics and in the study of opioid dependence.[3] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the μ-opioid receptor using this compound as a conceptual competitor, or more practically, by using a radiolabeled ligand that this compound can displace.

Signaling Pathway

The μ-opioid receptor is a class A GPCR that couples to inhibitory G proteins (Gi/o).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G protein.[5][6] The Gα(i/o)-GTP and Gβγ subunits then dissociate and modulate downstream effector systems, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can also directly interact with and inhibit N-type voltage-gated calcium channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels.

Caption: μ-Opioid receptor signaling cascade.

Data Presentation

The binding affinity of this compound and other opioids is typically determined through competitive binding assays and expressed as the inhibition constant (Ki). The Ki value represents the concentration of the competing ligand that will occupy 50% of the receptors at equilibrium in the absence of the radioligand.

| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) |

| This compound | μ-Opioid | Crude brain membranes | [³H]-Diprenorphine | 0.15[2] |

| This compound | μ-Opioid | Transfected cell membranes | [³H]-Diprenorphine | < 0.15[2] |

| This compound | μ-Opioid | Purified μOR with Gi protein | [³H]-Diprenorphine | 0.01[2] |

| This compound | δ-Opioid | CHO Membranes | N/A | Partial Agonist[7] |

| This compound | κ-Opioid | CHO Membranes | N/A | Full Agonist[7] |

| Morphine | μ-Opioid | N/A | [³H]-DAMGO | 1.168[8] |

| Naloxone | μ-Opioid | N/A | [³H]-DAMGO | 1.518[9] |

Experimental Protocols

Membrane Preparation from Cells Expressing μ-Opioid Receptor

This protocol outlines the preparation of cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.[10][11]

-

Cell Culture and Harvesting:

-

Cell Lysis and Homogenization:

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).[11]

-

Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.

-

-

Membrane Isolation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

-

Protein Quantification and Storage:

Radioligand Competition Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-Diprenorphine ([³H]-DPN).[1]

Materials:

-

Membrane preparation expressing the μ-opioid receptor

-

Radioligand (e.g., [³H]-Diprenorphine)

-

Test compound (unlabeled)

-

Non-specific binding control (e.g., 10 µM Naloxone)[1]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[1]

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[1]

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[1]

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

-

Scintillation cocktail

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.[1][10]

-

Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Naloxone), 50 µL of radioligand, and 150 µL of membrane preparation.[1][10]

-

Competition Binding: 50 µL of varying concentrations of the unlabeled test compound, 50 µL of radioligand, and 150 µL of membrane preparation.[1][10]

-

-

The final concentration of the radioligand should be at or below its Kd.[1]

-

The amount of membrane protein per well is typically between 10-30 µg.[10]

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

-

-

Filtration:

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1]

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Determine IC50:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Perform a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]

-

-

Calculate Ki:

-

Calculate the Ki value using the Cheng-Prusoff equation:[12]

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] = concentration of the radioligand

-

Kd = dissociation constant of the radioligand

-

-

-

Experimental Workflow

Caption: Radioligand binding assay workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]